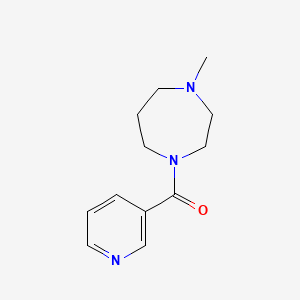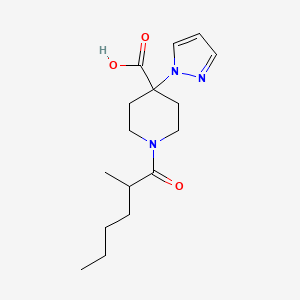
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide, also known as GW 501516, is a selective agonist of the PPARδ receptor. It is a synthetic ligand that activates the PPARδ receptor, which is a transcription factor that regulates gene expression. GW 501516 has been shown to have numerous biochemical and physiological effects, making it a promising compound for scientific research.
Mechanism of Action
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 activates the PPARδ receptor, which is a transcription factor that regulates gene expression. When activated, the PPARδ receptor increases the expression of genes involved in fatty acid oxidation and glucose metabolism. This leads to increased energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 has been shown to have numerous biochemical and physiological effects. It has been shown to increase energy expenditure, improve insulin sensitivity, and decrease inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose metabolism. Additionally, it has been shown to improve cardiovascular function and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have numerous biochemical and physiological effects, making it a promising compound for scientific research. However, one limitation of using 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 in lab experiments is that it can be expensive to synthesize.
Future Directions
There are numerous future directions for research on 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516. One direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in treating cancer. Additionally, there is potential for the development of new PPARδ agonists that are more potent and selective than 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516.
Synthesis Methods
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 can be synthesized through a multi-step process. The first step involves the synthesis of 2,5-dichlorophenylacetic acid, which is then converted into 2,5-dichlorophenylhydrazine. The hydrazine is then reacted with 4-chlorobenzonitrile to form 2-(4-chlorophenyl)hydrazine. The final step involves the reaction of 2-(4-chlorophenyl)hydrazine with nicotinoyl chloride to form 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 has been shown to have numerous scientific research applications. It has been studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and cancer.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N2O2/c19-11-3-6-13(7-4-11)25-18-14(2-1-9-22-18)17(24)23-16-10-12(20)5-8-15(16)21/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBHSUIDMOADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-imidazol-1-yl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5493259.png)
![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5493284.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)
![3-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5493298.png)

![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)
![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)
![4-({(2R,5S)-5-[(6-methyl-2-phenylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5493343.png)
![2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5493353.png)